3,3-二氟吡咯烷-2-羧酸盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

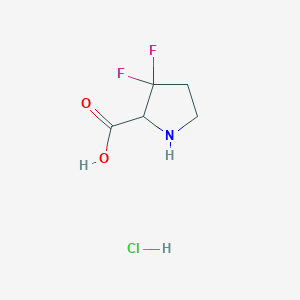

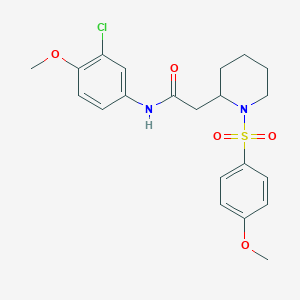

3,3-Difluoropyrrolidine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C5H8ClF2NO2 . It is a fluorinated pyrrolidine salt with its amine being protonated by hydrochloric acid . This compound is commonly used as a building block in medicinal chemistry .

Synthesis Analysis

3,3-Difluoropyrrolidine hydrochloride is commonly used as a building block in medicinal chemistry for introducing the fluorinated pyrrolidine via nucleophilic substitution . It can be used in the synthesis of triazole substituted prolyl difluoropyrrolidines as potential inhibitors of dipeptidyl peptidase-4 . It can also be used as a reactant in the preparation of cyclic and acyclic β-aminofluoroalkenes via allylic amination using the Pd catalyst .Molecular Structure Analysis

The molecular structure of 3,3-Difluoropyrrolidine-2-carboxylic acid hydrochloride consists of a five-membered pyrrolidine ring, with two fluorine atoms attached to the 3rd carbon atom, and a carboxylic acid group attached to the 2nd carbon atom . The hydrochloride indicates that the amine group in the pyrrolidine ring is protonated .Chemical Reactions Analysis

As a building block in medicinal chemistry, 3,3-Difluoropyrrolidine hydrochloride can be used to introduce the fluorinated pyrrolidine via nucleophilic substitution . The fluoride substituents improve the potency of the active pharmaceutical ingredients and the permeability through the cell membranes .Physical and Chemical Properties Analysis

The molecular weight of 3,3-Difluoropyrrolidine-2-carboxylic acid hydrochloride is 187.57 . The compound is a solid at room temperature .科学研究应用

合成和化学性质

3,3-二氟吡咯烷-2-羧酸盐酸盐由于其独特的化学结构,是合成生物活性化合物中一种用途广泛的中间体。一项值得注意的研究展示了从市售的 2-氯-2,2-二氟乙酸开始,对该化合物进行直接合成。该过程包括还原硝基甲基化和催化氢化/环化等一系列反应,最终生成高收率和纯度的 3,3-二氟吡咯烷盐酸盐 (Wei, Makowski, & Rutherford, 2012)。

在氟化反应中的应用

该化合物在氟化反应中发挥关键作用,而氟化反应在制药和农化工业中至关重要。例如,3,3-二氟-1,2-二苯基环丙烯,一种相关的氟化试剂,已被用于羧酸的脱氧氟化以提供酰氟。该方法展示了该化合物在中性条件下将各种羧酸转化为其相应的酰氟的潜力 (Wang, Wang, Huang, Ni, & Hu, 2021)。

杀虫活性

此外,3,3-二氟吡咯烷的衍生物在杀虫剂的开发中显示出潜力。一项针对 3-[(E)-2-氯-3,3,3-三氟丙-1-烯基]-2,2-二甲基环丙烷羧酸的研究,其包含在农药发现中经常使用的吡啶环,表明具有 3,3-二氟吡咯烷结构的化合物可能表现出杀虫活性,表明其在合成新型农用化学品中的重要性 (Liu, Feng, Liu, & Zhang, 2006)。

配位聚合物和发光探针

在材料科学领域,含二氟吡咯烷单元的配位聚合物因其独特的性质而被探索。例如,使用吡啶-2,6-二羧酸和镧系金属合成了具有 1D 通道的异金属配位聚合物,显示出作为金属离子(如 Zn2+)的选择性发光探针的巨大潜力。这突出了该化合物在开发用于传感应用的高级材料中的效用 (Zhao, Chen, Cheng, Liao, Yan, & Jiang, 2004)。

安全和危害

The safety information available indicates that 3,3-Difluoropyrrolidine-2-carboxylic acid hydrochloride may cause skin and eye irritation, and may be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

作用机制

Target of Action

It is known to be used as a building block in the synthesis of various pharmaceutical compounds .

Mode of Action

It is used as a reactant in the preparation of cyclic and acyclic β-aminofluoroalkenes via allylic amination using the Pd catalyst .

Result of Action

It is primarily used as a building block in the synthesis of various pharmaceutical compounds .

Action Environment

It is known that the compound is hygroscopic and should be stored in an inert atmosphere at room temperature .

生化分析

Biochemical Properties

3,3-Difluoropyrrolidine-2-carboxylic acid hydrochloride plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with enzymes such as dipeptidyl peptidase-4 (DPP-4) and dual leucine zipper kinase (DLK). These interactions are typically characterized by the binding of the compound to the active sites of these enzymes, thereby inhibiting their activity . This inhibition can modulate various biochemical pathways, making the compound valuable for therapeutic applications.

Cellular Effects

The effects of 3,3-Difluoropyrrolidine-2-carboxylic acid hydrochloride on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting DPP-4, the compound can enhance insulin secretion and improve glucose tolerance, which is beneficial in the treatment of diabetes . Additionally, its interaction with DLK can affect neuronal cell survival and regeneration, highlighting its potential in neurodegenerative disease research .

Molecular Mechanism

At the molecular level, 3,3-Difluoropyrrolidine-2-carboxylic acid hydrochloride exerts its effects through specific binding interactions with target enzymes. The compound binds to the active sites of DPP-4 and DLK, leading to enzyme inhibition. This binding can result in conformational changes in the enzymes, reducing their catalytic activity and altering downstream signaling pathways . These molecular interactions are crucial for the compound’s therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,3-Difluoropyrrolidine-2-carboxylic acid hydrochloride can change over time. The compound is generally stable under standard storage conditions, but its activity can degrade over extended periods or under harsh conditions. Long-term studies have shown that the compound can maintain its inhibitory effects on enzymes for several weeks, although some degradation may occur . These temporal effects are important for designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of 3,3-Difluoropyrrolidine-2-carboxylic acid hydrochloride vary with different dosages in animal models. At low doses, the compound effectively inhibits target enzymes without significant toxicity. At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These dosage-dependent effects are critical for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

3,3-Difluoropyrrolidine-2-carboxylic acid hydrochloride is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination . The compound can also affect metabolic flux by altering the activity of enzymes involved in glucose and lipid metabolism, thereby influencing overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, 3,3-Difluoropyrrolidine-2-carboxylic acid hydrochloride is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and localization . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of 3,3-Difluoropyrrolidine-2-carboxylic acid hydrochloride is influenced by targeting signals and post-translational modifications. The compound is often found in the cytoplasm and can be directed to specific organelles, such as the mitochondria, where it affects cellular respiration and energy production . These localization patterns are essential for understanding the compound’s mode of action and therapeutic potential.

属性

IUPAC Name |

3,3-difluoropyrrolidine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F2NO2.ClH/c6-5(7)1-2-8-3(5)4(9)10;/h3,8H,1-2H2,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMNLCMJBDMOXCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C1(F)F)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClF2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1881265-73-1 |

Source

|

| Record name | 3,3-difluoropyrrolidine-2-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Chloro-3-[2-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B2878636.png)

![(2E)-2-(benzenesulfonyl)-3-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-3-methoxyphenyl)prop-2-enenitrile](/img/structure/B2878637.png)

![5-Bromo-2-{[1-(2-phenoxyethyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2878640.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2878645.png)

![N'-[(E)-(3-methoxyphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2878649.png)

![3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole](/img/structure/B2878653.png)

![(NZ)-N-[(4-BROMOPHENYL)METHYLIDENE]-4-METHYL-N-OXIDOANILINIUM](/img/structure/B2878655.png)